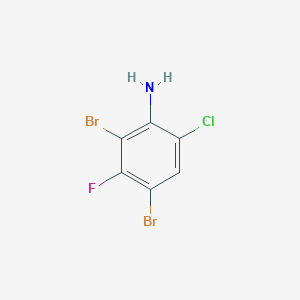

6-Chloro-2,4-dibromo-3-fluoroaniline

Description

BenchChem offers high-quality 6-Chloro-2,4-dibromo-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,4-dibromo-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-chloro-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZBMGBSBYNNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0): A Definitive Guide to Synthesis, Reactivity, and Applications in Advanced Medicinal Chemistry

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, sterically demanding building blocks. 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0) represents a masterclass in polyhalogenated scaffold design. Featuring four distinct halogen substituents (including two bromines, one chlorine, and one fluorine) alongside an electron-donating primary amine, this molecule offers a unique canvas for orthogonal reactivity.

This technical guide deconstructs the physicochemical profile, regioselective synthesis, and advanced application of this compound. By understanding the causality behind its reactivity—specifically the lability of the C-Br bonds versus the stability of the C-F bond—researchers can leverage this scaffold to exploit halogen bonding (X-bonding) and optimize lipophilicity in next-generation therapeutics.

Physicochemical Profiling & Structural Analysis

To deploy a polyhalogenated aniline effectively, one must first understand its baseline physical and electronic parameters. The interplay between the electron-withdrawing halogens and the electron-donating amino group dictates both its stability and its susceptibility to nucleophilic or electrophilic attack.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 6-Chloro-2,4-dibromo-3-fluoroaniline |

| CAS Registry Number | 1823495-88-0[1] |

| Molecular Formula | C₆H₃Br₂ClFN |

| Molecular Weight | 303.35 g/mol [1] |

| Structural Connectivity | Tetrasubstituted benzene ring with an amino group at C1, Br at C2/C4, F at C3, and Cl at C6. |

| Electronic Profile | Highly electron-deficient aromatic ring; strong σ-hole presence on Br and Cl atoms. |

| Primary Utility | Precursor for kinase inhibitors, agrochemicals, and materials science. |

Mechanistic Synthesis & Regioselective Halogenation

Synthesizing a tetrasubstituted aniline requires rigorous control over regiochemistry. The order of halogen introduction is not arbitrary; it is a carefully choreographed sequence governed by steric shielding and electronic directing effects.

The Causality of the Synthetic Sequence: Starting from a simpler precursor like 3-fluoroaniline, direct halogenation often leads to uncontrolled polyhalogenation and oxidative degradation of the amine. Therefore, the amine must first be protected (e.g., via acetylation or sulfonylation). This protection serves a dual purpose: it prevents the oxidation of the nitrogen lone pair and modulates its ortho/para-directing strength[2]. Subsequent bromination targets the most sterically accessible and electronically activated positions, followed by a harsher electrophilic chlorination step to fill the remaining vacancy on the ring.

Multi-step regioselective synthesis workflow for polyhalogenated anilines.

Reactivity Profile: Orthogonality in Cross-Coupling and SNAr

The true power of 6-Chloro-2,4-dibromo-3-fluoroaniline lies in its orthogonal reactivity. The distinct bond dissociation energies of the carbon-halogen bonds (C-F > C-Cl > C-Br) allow for selective, sequential functionalization.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds at the 2- and 4-positions are highly labile under palladium catalysis. Using sterically demanding, electron-rich phosphine ligands (such as XPhos or SPhos), one can achieve selective Suzuki-Miyaura or Buchwald-Hartwig couplings at these sites without cleaving the C-Cl or C-F bonds.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of four electron-withdrawing halogens severely depletes the electron density of the aromatic ring, stabilizing the intermediate Meisenheimer complex during nucleophilic attack[2]. Under forcing conditions with strong nucleophiles (e.g., alkoxides or secondary amines), the C-F or C-Cl bonds can be selectively displaced.

Applications in Drug Development: Halogen Bonding & Lipophilicity

In modern medicinal chemistry, halogens are no longer viewed merely as lipophilic, space-filling inert groups. They are active participants in target engagement.

The Role of the σ-Hole: Halogen bonding (X-bonding) is a highly directional non-covalent interaction where the halogen acts as a Lewis acid. Because the electron density on heavy halogens (like Bromine and Chlorine) is anisotropically distributed, a region of positive electrostatic potential—the σ-hole—forms along the extension of the C-X covalent bond[3]. This allows 6-Chloro-2,4-dibromo-3-fluoroaniline derivatives to form robust, highly directional interactions with Lewis basic residues (such as backbone carbonyl oxygens) in protein binding pockets[4].

Furthermore, the incorporation of multiple halogens dramatically enhances the lipophilicity of the scaffold, which is a critical parameter for optimizing membrane permeability, overcoming the blood-brain barrier, and extending the half-life of drug candidates[5].

Orthogonal reactivity and molecular targeting pathways for the scaffold.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocol details a highly selective Suzuki-Miyaura cross-coupling utilizing this scaffold. The methodology is designed as a self-validating system—meaning kinetic monitoring and specific visual cues confirm the success of each step.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

Objective: Achieve selective mono- or bis-arylation at the C-Br bonds while leaving the C-Cl and C-F bonds intact.

Step 1: Reagent Preparation & Rigorous Degassing

-

Action: In an oven-dried Schlenk flask, combine 6-Chloro-2,4-dibromo-3-fluoroaniline (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-coupling), and K₃PO₄ (2.0 equiv).

-

Causality: Oxygen is the enemy of the Pd(0) active species. The system must be subjected to three freeze-pump-thaw cycles. Failing to remove dissolved oxygen will result in the formation of homocoupled boronic acid byproducts and catalyst death (evidenced by the precipitation of palladium black).

Step 2: Catalyst Assembly

-

Action: Under a positive pressure of Argon, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv), followed by degassed Toluene/H₂O (10:1 v/v).

-

Causality: The choice of XPhos is critical. Its extreme steric bulk accelerates the reductive elimination step and prevents the oxidative addition into the stronger C-Cl bond, ensuring absolute chemoselectivity for the C-Br position.

Step 3: Execution and Kinetic Monitoring

-

Action: Heat the reaction mixture to 80°C. Monitor via LC-MS every 2 hours.

-

Causality: LC-MS is mandatory here because TLC cannot reliably distinguish between the starting material, mono-coupled, and bis-coupled products due to their similar RF values. The reaction is complete when the mass peak corresponding to the starting material (m/z ~303) is fully consumed.

Step 4: Quenching and Purification

-

Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Causality: The Celite filtration is a self-validating step; a clear, yellow-to-orange filtrate confirms the successful removal of colloidal palladium, which would otherwise streak during chromatography and contaminate the final NMR spectra.

References

- Benchchem: 6-Chloro-2,4-dibromo-3-fluoroaniline Product Data & Synthetic Methodologies Source: Benchchem Technical Database URL

- Source: National Center for Biotechnology Information (PMC)

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL

- Halogen bonding for rational drug design and new drug discovery Source: PubMed URL

Sources

- 1. 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | Benchchem [benchchem.com]

- 2. 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | Benchchem [benchchem.com]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

2,4-Dibromo-6-chloro-3-fluoroaniline chemical structure

The following technical guide details the structural analysis, synthesis, and reactivity profile of 2,4-Dibromo-6-chloro-3-fluoroaniline , a highly functionalized halogenated aromatic intermediate.

Structural Dynamics, Synthesis, and Chemoselective Reactivity[1]

Executive Summary & Chemical Identity

2,4-Dibromo-6-chloro-3-fluoroaniline is a poly-halogenated aniline derivative utilized primarily as a scaffold in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates (kinase inhibitors).[1] Its structure is defined by a dense substitution pattern that imparts unique steric and electronic properties, making it a valuable "molecular lego" for fragment-based drug discovery (FBDD).

| Property | Data |

| CAS Number | 1823495-88-0 |

| IUPAC Name | 6-Chloro-2,4-dibromo-3-fluoroaniline |

| Molecular Formula | C₆H₃Br₂ClFN |

| Molecular Weight | 303.36 g/mol |

| SMILES | Nc1c(Cl)cc(Br)c(F)c1Br |

| Appearance | Off-white to pale brown solid (crystalline) |

| Primary Use | Cross-coupling intermediate; metabolic blocking scaffold |

Structural & Electronic Analysis

The reactivity of this molecule is dictated by the interplay between the electron-donating amino group and the electron-withdrawing halogen array.

2.1 Steric & Electronic Topography

-

The Amino Anchor (C1): The -NH₂ group is a strong ortho/para activator.[2] In this molecule, all ortho and para positions relative to the amine (C2, C4, C6) are substituted, creating a "locked" electronic system.

-

The Fluorine Effect (C3): Located meta to the amine, the fluorine atom exerts a strong inductive withdrawing effect (-I) while offering weak mesomeric donation. Crucially, it sits between two bromine atoms (C2, C4), creating a "fluorine sandwich." This region is highly electron-deficient but sterically crowded.

-

Halogen Hierarchy:

-

C4-Br: Least sterically hindered halogen. Most labile for oxidative addition (Pd-catalyzed).

-

C2-Br: Sterically congested by the adjacent amine (C1) and fluorine (C3).

-

C6-Cl: Stronger C-Cl bond compared to C-Br; typically remains inert during standard Suzuki/Buchwald couplings unless specialized ligands are used.

-

2.2 Visualization: Reactivity Logic

The following diagram maps the predicted reactivity hotspots based on steric accessibility and bond dissociation energies (BDE).

Figure 1: Chemoselective reactivity map illustrating the hierarchical displacement of halogens.[3][4]

Synthesis Protocol

The synthesis of 2,4-dibromo-6-chloro-3-fluoroaniline requires a sequential halogenation strategy to respect the directing effects of the substituents. The starting material of choice is 3-fluoroaniline .[2]

3.1 Retrosynthetic Logic

-

Directing Effects:

-

Sequence: Bromination is generally more reversible and kinetically faster than chlorination. Controlled bromination fills the highly activated 2 and 4 positions first, followed by chlorination at the remaining activated 6 position.

3.2 Step-by-Step Methodology

Step 1: Controlled Bromination

-

Reagents: 3-Fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS) (2.0-2.1 eq) or Br₂/AcOH.

-

Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors regioselectivity).

-

Conditions: Maintain temperature at 0–5°C to prevent over-halogenation or oxidation of the amine.

-

Mechanism: Electrophilic aromatic substitution (EAS) occurs preferentially at C4 (sterically less hindered) and C2 (synergistically activated).

-

Intermediate: 2,4-Dibromo-3-fluoroaniline.

Step 2: Regioselective Chlorination

-

Reagents: 2,4-Dibromo-3-fluoroaniline (Intermediate), N-Chlorosuccinimide (NCS) (1.1 eq).

-

Solvent: DMF or Acetic Acid.

-

Conditions: Heat to 60–80°C. The C6 position is sterically crowded and less activated than the initial C2/C4 sites, requiring thermal energy.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexanes/EtOAc).

3.3 Synthesis Workflow Diagram

Figure 2: Sequential halogenation pathway leveraging synergistic directing effects.

Applications & Reactivity Profile

This compound serves as a versatile intermediate for Cross-Coupling Reactions .[2][5]

4.1 Chemoselective Cross-Coupling

The presence of three different halogens (F, Cl, Br) allows for orthogonal functionalization:

-

First Coupling (Site C4-Br):

-

Reaction: Suzuki-Miyaura or Sonogashira coupling.

-

Why: The C4-Br bond is the most accessible and electronically activated for oxidative addition by Pd(0).

-

Reagents: Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

-

Second Coupling (Site C2-Br):

-

Reaction: Buchwald-Hartwig amination or second Suzuki coupling.

-

Challenge: Significant steric hindrance from the C1-NH₂ and C3-F. Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the reaction.

-

-

Site Retention (Site C6-Cl):

-

The Chlorine atom typically remains intact during the Bromine couplings, serving as a handle for late-stage modifications or as a lipophilic blocking group in the final bioactive molecule.

-

4.2 Metabolic Stability

In medicinal chemistry, the 3-Fluoro and 6-Chloro substituents block metabolic hydroxylation at the electron-rich aniline ring. The high halogen count increases lipophilicity (LogP), enhancing membrane permeability for CNS or intracellular targets.

Handling & Safety (HSE)

As a poly-halogenated aniline, this compound carries specific hazards.

-

Acute Toxicity: Harmful if swallowed or inhaled. Halogenated anilines can induce methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye: Irritant.[6] Potential sensitizer.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive (halogens can undergo photolytic cleavage).

-

Disposal: High-temperature incineration with scrubber systems for acid gases (HBr, HCl, HF).

References

-

PubChem. (2025).[6] 2,4-Dibromo-6-chloroaniline (Analogous Structure Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Halogenated Anilines. Retrieved March 5, 2026, from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Polyhalogenated Anilines in Advanced Synthesis: A Deep Dive into 2,4-Dibromo-6-chloro-3-fluoroaniline

Executive Summary

Polyhalogenated anilines represent a specialized class of highly functionalized aromatic scaffolds that serve as critical building blocks in the development of advanced agrochemicals, pharmaceuticals, and organic materials. Among these, 2,4-dibromo-6-chloro-3-fluoroaniline stands out as a prime example of a multi-halogenated aromatic system[1]. Featuring an amine group and four distinct halogen substituents (two bromines, one chlorine, and one fluorine), this molecule offers a unique stereoelectronic environment. This technical guide explores the physicochemical properties, regioselective synthesis, and orthogonal reactivity of this compound, providing actionable, self-validating protocols for synthetic chemists.

Structural & Physicochemical Profiling

The molecular architecture of 2,4-dibromo-6-chloro-3-fluoroaniline is defined by a delicate balance of competing electronic effects. The amino (-NH₂) group acts as a strong electron-donating group via resonance (+R), which activates the aromatic ring. Conversely, the four halogens exert strong inductive electron-withdrawing effects (-I). The highly electronegative fluorine atom at the meta-position relative to the amine significantly lowers the overall electron density of the ring, a feature that stabilizes anionic intermediates during nucleophilic attacks[1].

The canonical SMILES string for this compound is Nc1c(Br)c(F)c(Br)cc1Cl, which accurately maps the connectivity of the halogens around the benzene ring[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 2,4-Dibromo-6-chloro-3-fluoroaniline |

| CAS Number | 1823495-88-0 |

| SMILES String | Nc1c(Br)c(F)c(Br)cc1Cl |

| Molecular Formula | C₆H₃Br₂ClFN |

| Molecular Weight | 303.35 g/mol |

| InChIKey | ULZBMGBSBYNNMZ-UHFFFAOYSA-N |

Mechanistic Synthesis Pathways

The synthesis of highly substituted anilines requires strict regiocontrol to avoid complex, inseparable mixtures of isomers. The synthesis of 2,4-dibromo-6-chloro-3-fluoroaniline is typically achieved through the sequential, directed halogenation of 3-fluoroaniline[1].

The initial chlorination targets the 6-position (ortho to the amine). Following this, the introduction of bromine targets the remaining activated positions (2 and 4). Because the -NH₂ group is a powerful ortho/para director, it overcomes the deactivating nature of the existing halogens, allowing for the precise installation of two bromine atoms[1].

Figure 1: Stepwise regioselective halogenation yielding 2,4-dibromo-6-chloro-3-fluoroaniline.

Reactivity & Downstream Applications

The strategic value of 2,4-dibromo-6-chloro-3-fluoroaniline lies in its orthogonal reactivity . The bond dissociation energy of the C-Br bonds is significantly lower than that of the C-Cl and C-F bonds. This differential allows chemists to perform chemoselective Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) exclusively at the 2- and 4-positions, leaving the C-Cl and C-F bonds intact for subsequent transformations[1].

Furthermore, the electron-deficient nature of this polyhalogenated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This property is heavily exploited in the Smiles Rearrangement , an intramolecular nucleophilic substitution where the electron-withdrawing halogens stabilize the critical Meisenheimer complex intermediate[1][3]. This rearrangement is a powerful tool for synthesizing complex N-aryl anilines and diarylamines from phenolic precursors[4][5].

Figure 2: Divergent reactivity pathways exploiting C-Br lability and electron deficiency.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility in the laboratory, the following protocols are designed with built-in mechanistic validations.

Protocol A: Regioselective Dibromination of 6-Chloro-3-fluoroaniline

Causality: Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures a controlled, steady release of electrophilic bromine, preventing the over-oxidation of the sensitive amine group.

-

Preparation: Dissolve 10.0 mmol of 6-chloro-3-fluoroaniline in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Halogenation: Cool the reaction vessel to 0 °C. Slowly add 20.5 mmol (2.05 equivalents) of NBS in small portions over 30 minutes.

-

Self-Validation Step: The precise 0.05 eq stoichiometric excess guarantees complete conversion of the mono-brominated intermediate without providing enough electrophile to force halogenation at the sterically hindered, unactivated 5-position.

-

-

Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the progression via HPLC-MS.

-

Self-Validation Step: The reaction is only deemed complete when the mono-bromo intermediate peak falls below <1% AUC, ensuring maximum yield of the di-bromo target.

-

-

Workup: Quench with 20 mL of saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate (3 x 20 mL), wash the organic layer extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The selection of Pd(dppf)Cl₂ as the catalyst alongside a mild base (K₂CO₃) at a moderate temperature (80 °C) selectively activates the weaker C-Br bonds while keeping the C-Cl bond completely inert.

-

Setup: In an oven-dried Schlenk flask, combine 2,4-dibromo-6-chloro-3-fluoroaniline (1.0 mmol), the desired arylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Self-Validation Step: The bidentate dppf ligand enforces a specific bite angle that suppresses unwanted β-hydride elimination and accelerates reductive elimination, directly translating to high chemoselectivity and yield.

-

-

Reaction: Evacuate and backfill the flask with nitrogen three times. Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 10 mL). Heat the mixture to 80 °C for 12 hours.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the resulting 2,4-diaryl-6-chloro-3-fluoroaniline via flash column chromatography.

References

- Aaronchem. "1823495-88-0 | 2,4-Dibromo-6-chloro-3-fluoroaniline". aaronchem.com.

- Benchchem. "6-Chloro-2,4-dibromo-3-fluoroaniline". benchchem.com.

- The Journal of Organic Chemistry - ACS Publications. "N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement". acs.org.

- Der Pharma Chemica. "Synthesis of N-substituted anilines via Smiles rearrangement". derpharmachemica.com.

- Arkivoc. "Smiles rearrangement for the synthesis of diarylamines".

Sources

6-Chloro-2,4-dibromo-3-fluoroaniline: Physicochemical Profiling, Chemoselective Reactivity, and Applications in Advanced Drug Design

As the demand for highly specific, metabolically stable, and lipophilic drug candidates accelerates, polyhalogenated anilines have transitioned from niche intermediates to foundational building blocks in medicinal chemistry and materials science[1]. 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS: 1823495-88-0) represents a masterclass in steric and electronic complexity. Featuring four distinct halogen substituents alongside a primary amine on a single benzene ring, this molecule offers a unique "push-pull" electronic environment that can be precisely leveraged in regioselective cross-coupling and advanced structural functionalization.

This technical guide dissects the molecular architecture, mechanistic reactivity, and validated experimental workflows for utilizing 6-Chloro-2,4-dibromo-3-fluoroaniline in complex organic synthesis.

Structural Architecture and Physicochemical Profiling

The synthetic utility of 6-Chloro-2,4-dibromo-3-fluoroaniline stems directly from its highly substituted aromatic core. The molecular formula is C₆H₃Br₂ClFN , leaving only a single aromatic proton at position 5[2].

The physical and chemical characteristics of this compound are dictated by the interplay of the electron-donating amino group (an activating, ortho/para-directing group) and the electron-withdrawing halogens (deactivating, ortho/para-directing groups)[1]. The highly electronegative fluorine at position 3 inductively withdraws electron density, lowering the pKa of the adjacent amine, while the bulky bromine atoms at positions 2 and 4 provide significant steric shielding.

Quantitative Data Summary

To facilitate rapid reference for assay development and stoichiometric calculations, the core physicochemical properties are summarized below:

| Property | Value | Causality / Significance |

| Chemical Name | 6-Chloro-2,4-dibromo-3-fluoroaniline | IUPAC nomenclature defining the substitution pattern. |

| CAS Number | 1823495-88-0 | Unique registry identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₆H₃Br₂ClFN | Indicates a pentasubstituted benzene ring with one free C-H (Position 5)[2]. |

| Molecular Weight | 303.35 g/mol | Critical for precise molarity calculations in catalytic cycles[1]. |

| Estimated LogP | ~4.2 | High lipophilicity, enhancing membrane permeability in drug candidates[1]. |

| InChI Key | ULZBMGBSBYNNMZ-UHFFFAOYSA-N | Machine-readable structural identifier[1]. |

Mechanistic Reactivity: Mastering Chemoselectivity

When deploying 6-Chloro-2,4-dibromo-3-fluoroaniline in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the primary challenge is chemoselectivity . The molecule possesses three highly reactive carbon-halogen bonds (two C-Br, one C-Cl) and one highly stable carbon-halogen bond (C-F).

The Thermodynamics of Oxidative Addition

In palladium-catalyzed systems, the rate of oxidative addition is inversely proportional to the bond dissociation energy of the carbon-halogen bond. The established reactivity hierarchy is C-I > C-Br > C-Cl >> C-F [3]. Consequently, the C-Br bonds at positions 2 and 4 will undergo oxidative addition by the Pd(0) species significantly faster than the C-Cl bond at position 6[3].

Between the two C-Br bonds, regioselectivity can be fine-tuned via ligand selection. The amine group at position 1 can act as a directing group, coordinating with the metal center to favor insertion at the adjacent ortho C-Br (position 2). However, bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) may sterically clash with the amine, thereby directing the palladium catalyst toward the less hindered para C-Br at position 4[3].

Mitigating Hydrodehalogenation

A critical side reaction in polyhalogenated systems is hydrodehalogenation, where the halogen is replaced by a proton rather than the desired coupling partner[3]. To suppress this, causality dictates the use of bulky ligands that accelerate reductive elimination relative to

Figure 1: Chemoselective pathway of Pd(0) oxidative addition in polyhalogenated anilines.

Applications in Medicinal Chemistry

In the realm of rational drug design, incorporating a polyhalogenated aniline motif serves multiple strategic purposes:

-

Lipophilic Efficiency: The dense halogenation drives the LogP to approximately 4.2[1]. This elevated lipophilicity is frequently exploited to force a molecule across the blood-brain barrier (BBB) or to improve passive transcellular permeability in gut epithelia.

-

Halogen Bonding (

-Hole Interactions): The bromine and chlorine atoms exhibit anisotropic charge distributions, featuring an electron-deficient region (the -

Metabolic Shielding: The strategic placement of the fluorine atom at position 3 prevents cytochrome P450-mediated aromatic oxidation at that site, prolonging the drug's half-life.

Furthermore, because transition-metal amination of polyhalogenated anilines is notoriously difficult due to competing cross-coupling, researchers are increasingly utilizing advanced metal-free primary amination strategies to synthesize these complex precursors without transition-metal contamination[4].

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure reproducibility and scientific integrity, the following protocol details a self-validating workflow for the chemoselective Suzuki-Miyaura cross-coupling of 6-Chloro-2,4-dibromo-3-fluoroaniline at the C-Br positions, leaving the C-Cl and C-F bonds intact.

Materials Required

-

Substrate: 6-Chloro-2,4-dibromo-3-fluoroaniline (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst/Ligand: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) – XPhos is selected to activate the C-Br bond while its steric bulk suppresses hydrodehalogenation[3].

-

Base: K₃PO₄ (2.0 equiv) – A mild, non-nucleophilic base prevents unwanted SNAr side reactions.

-

Solvent: Toluene/H₂O (10:1 v/v, degassed)

Step-by-Step Methodology

-

Preparation & Inertion: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-2,4-dibromo-3-fluoroaniline, the arylboronic acid, and K₃PO₄[3].

-

Atmospheric Control: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, halting the catalytic cycle.

-

Catalyst Introduction: Under a positive flow of Argon, quickly remove the septum and add Pd₂(dba)₃ and XPhos. Re-seal and perform one additional vacuum/Argon cycle.

-

Solvent Addition: Inject the degassed Toluene/H₂O mixture via syringe. Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

-

Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12-16 hours[3].

-

In-Process Monitoring (Self-Validation): At 4 hours, extract a 10

L aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC/MS. You must observe the consumption of the starting material (m/z 303) and the appearance of the mono-coupled product. If di-coupled product appears, reduce the temperature to 70 °C to enhance chemoselectivity. -

Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Validated experimental workflow for the chemoselective cross-coupling of polyhalogenated anilines.

References

Sources

- 1. 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | Benchchem [benchchem.com]

- 2. eMolecules 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | MFCD28166160 | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

Polyhalogenated Aniline Scaffolds in Drug Discovery: Procurement, Quality Control, and Synthetic Utility of 2,4-Dibromo-6-chloro-3-fluoroaniline

Executive Summary

In the landscape of modern medicinal chemistry, polyhalogenated anilines serve as indispensable building blocks for the modular assembly of complex targeted therapeutics. Specifically, 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS: 1823495-88-0) represents a highly functionalized scaffold characterized by a dense, multi-halogenation pattern[1]. This specific substitution arrangement—placing a fluorine atom adjacent to two orthogonal bromine handles, locked by a chlorine atom—creates a unique electronic and steric profile. This whitepaper provides an in-depth technical evaluation of global suppliers for this compound, details a self-validating quality control and synthesis protocol, and explores its mechanistic application in developing allosteric kinase inhibitors targeting the MAPK/ERK pathway.

Supplier Landscape & Procurement Analytics

The synthesis of highly substituted anilines is notoriously prone to generating complex mixtures of regioisomers (e.g., 2,4-dibromo-5-chloro-3-fluoroaniline) that are difficult to separate[1]. When sourcing 2,4-Dibromo-6-chloro-3-fluoroaniline, the primary procurement risk is isomeric contamination. Trace impurities can poison downstream palladium-catalyzed cross-couplings or lead to inseparable Active Pharmaceutical Ingredient (API) mixtures.

The following table summarizes the quantitative data and analytical validation standards of leading global suppliers for this compound:

| Supplier | Catalog / Ref No. | CAS Number | Target Purity | Required Analytical Validation |

| Sigma-Aldrich | 2 | 1823495-88-0 | ≥95.0% | LC-MS, |

| Benchchem | 1 | 1823495-88-0 | ≥95.0% | HPLC, NMR[1] |

| AA Blocks | 3 | 1823495-88-0 | ≥95.0% | LC-MS, NMR[3] |

| CymitQuimica | 4 | 1823495-88-0 | ≥95.0% | HPLC, NMR[4] |

| ChemicalBook | 5 | 1823495-88-0 | Varies | Varies by sub-vendor[5] |

Note: When procuring from aggregate platforms like ChemicalBook, researchers must mandate a Certificate of Analysis (CoA) containing raw NMR spectra to verify the absence of over-brominated or misaligned halogen isomers.

Chemical Identity & Structural Rationale

The molecular architecture of 2,4-Dibromo-6-chloro-3-fluoroaniline (

-

Fluorine at C3: Often considered a bioisostere for hydrogen, the highly electronegative fluorine atom imparts metabolic stability by blocking cytochrome P450-mediated oxidation while enhancing the lipophilicity of the scaffold.

-

Chlorine at C6: Provides steric bulk that "locks" the conformation of the aniline ring, a critical factor when designing molecules to fit precisely into the rigid hydrophobic pockets of kinase enzymes[6].

-

Bromines at C2 and C4: Act as orthogonal synthetic handles. Because the carbon-bromine bond is highly reactive in transition-metal catalysis, these positions allow for modular, sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build out the API's core structure[1].

Experimental Workflow: Quality Control & Downstream Synthesis

To ensure scientific integrity, the utilization of supplier-sourced 2,4-Dibromo-6-chloro-3-fluoroaniline must follow a self-validating protocol. The following methodology details the incoming Quality Control (QC) gate and the subsequent regioselective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Phase 1: Self-Validating Quality Control (Incoming Batch)

-

Sample Preparation: Dissolve 5.0 mg of the supplier-provided compound in 0.5 mL of

. -

F NMR Spectroscopy: Acquire a

-

Causality: HPLC alone may fail to resolve closely related regioisomers.

F NMR is exquisitely sensitive to the local electronic environment. A single, sharp fluorine peak confirms isomeric purity. Multiple peaks indicate contamination from mis-halogenated byproducts during the supplier's bromination phase[1]. If purity is <95%, reject the batch.

-

Phase 2: Amine Protection

3. Reaction: To a solution of the validated aniline (1.0 eq) in THF, add Di-tert-butyl dicarbonate (

- Causality: The free

Phase 3: Regioselective Suzuki-Miyaura Cross-Coupling

4. Catalytic Setup: Combine the Boc-protected aniline (1.0 eq), a target arylboronic acid (1.0 eq),

Causality (Regioselectivity): In this scaffold, the C4 position is flanked by a fluorine (C3) and a hydrogen (C5). The C2 position is flanked by the bulky Boc-protected amine (C1) and the fluorine (C3). Because hydrogen is significantly smaller than the protected amine, the C4-Bromine bond is less sterically hindered. Consequently, the Palladium catalyst undergoes oxidative addition at the C4 position with high regioselectivity, leaving the C2-Bromine intact for future functionalization.

Caption: Workflow for QC and downstream synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline.

Mechanistic Application: Targeting the MAPK/ERK Pathway

Polyhalogenated anilines derived from 2,4-Dibromo-6-chloro-3-fluoroaniline are highly privileged structures in the design of allosteric MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors[7].

Currently approved MEK inhibitors (such as mirdametinib and cobimetinib) share a significant structural similarity: a halogenated aniline fragment[7]. When a drug candidate utilizing this scaffold enters the intracellular space, the polyhalogenated aromatic fragment binds specifically to a deep hydrophobic pocket within MEK1/2, which is lined by residues Leu115, Leu118, Val127, and Met143[7].

The dense electron cloud provided by the chlorine, fluorine, and residual bromine atoms creates strong van der Waals interactions and halogen bonds with the kinase backbone[6]. This allosteric binding locks MEK1/2 into a catalytically inactive conformation, preventing the phosphorylation of ERK1/2, thereby halting downstream gene transcription responsible for uncontrolled cellular proliferation in oncogenic pathways.

Caption: MAPK/ERK signaling pathway illustrating MEK1/2 inhibition by halogenated scaffolds.

References

-

Sigma-Aldrich : 2,4-dibromo-6-chloro-3-fluoroaniline. 2

-

Benchchem : 6-Chloro-2,4-dibromo-3-fluoroaniline. 1

-

AA Blocks : Product Index - 2,4-Dibromo-6-chloro-3-fluoroaniline. 3

-

CymitQuimica : 2,4-Dibromo-6-chloro-3-fluoroaniline.4

-

ChemicalBook : 1823495-88-0 CAS Manufactory. 5

-

NIH/PMC : Nanodroplet Array Platform for Integrated Synthesis and Screening of MEK Inhibitors: a Miniaturized Approach to Early Drug Discovery. 7

-

MDPI : Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. 6

Sources

- 1. 6-Chloro-2,4-dibromo-3-fluoroaniline | 1823495-88-0 | Benchchem [benchchem.com]

- 2. 1504 | Sigma-Aldrich [sigmaaldrich.com]

- 3. aablocks.com [aablocks.com]

- 4. 2,4-Dibromo-6-chloro-3-fluoroaniline | CymitQuimica [cymitquimica.com]

- 5. 1823495-88-0 CAS Manufactory [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Nanodroplet Array Platform for Integrated Synthesis and Screening of MEK Inhibitors: a Miniaturized Approach to Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Mixed Halogenated Anilines in Medicinal Chemistry and Synthesis

Topic: Properties of Mixed Halogenated Anilines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of "Mixed" Halogens

Mixed halogenated anilines—aniline derivatives substituted with two or more different halogen atoms (F, Cl, Br, I)—represent a privileged scaffold in modern medicinal chemistry and agrochemical synthesis. Unlike their mono-halogenated counterparts, these compounds offer a unique "reactivity gradient." The distinct bond dissociation energies (C-I < C-Br < C-Cl < C-F) allow chemists to perform orthogonal functionalizations, sequentially activating specific sites on the aromatic ring while leaving others intact.

For the drug developer, these molecules serve two critical functions:

-

Bioisosteric Modulation: Fluorine is often introduced to block metabolic soft spots (e.g., preventing para-hydroxylation), while chlorine or bromine is used to tune lipophilicity (LogP) and steric bulk.

-

Synthetic Handles: The presence of a "sacrificial" halogen (Br/I) alongside a "permanent" halogen (F/Cl) enables the rapid construction of complex core structures via metal-catalyzed cross-coupling.

Physicochemical Profiling

The introduction of mixed halogens significantly alters the electronic landscape of the aniline ring. The electron-withdrawing nature of halogens lowers the pKa of the amino group compared to unsubstituted aniline (pKa ~4.6), reducing its nucleophilicity but increasing its stability against oxidation.

Comparative Properties Table

Data compiled from verified vendor certificates (Sigma-Aldrich, Thermo Fisher) and predicted models.

| Compound Name | Structure | CAS No. | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa (Pred.)[1] | LogP |

| 3-Chloro-4-fluoroaniline | 3-Cl, 4-F | 367-21-5 | 42 – 45 | 227 – 228 | 1.59 | 3.60 | 2.1 |

| 4-Bromo-2-fluoroaniline | 4-Br, 2-F | 367-24-8 | 40 – 42 | 200 – 205 | 1.79 | 1.48 | 2.3 |

| 2-Bromo-4-chloroaniline | 2-Br, 4-Cl | 873-38-1 | 64 – 68 | ~241 | 1.66 | 2.05 | 2.9 |

| 3-Bromo-5-chloroaniline | 3-Br, 5-Cl | 38762-41-3 | 70 – 72 | ~264 | 1.66 | 2.85 | 3.1 |

Key Insight: The ortho-fluorine effect in 4-bromo-2-fluoroaniline significantly depresses the pKa (1.48) compared to the meta-chloro analog (3.60). This reduced basicity requires specific catalyst ligands (e.g., Buchwald-type phosphines) to facilitate N-arylation reactions effectively.

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Synthesizing mixed halogenated anilines via direct electrophilic aromatic substitution (EAS) is notoriously difficult due to the competing directing effects of the amino group (strongly ortho/para directing) and existing halogens.

Advanced Protocol: Regioselective Halogenation via N-Oxide Activation

A superior method to direct halogenation involves the "N-oxide redirection strategy," which allows for high regiocontrol.

Workflow Diagram:

Caption: Figure 1. Regioselective synthesis of ortho-halogenated anilines via N-oxide rearrangement, avoiding over-halogenation common in direct EAS.

Experimental Protocol: Synthesis of 2-Chloro-N,N-dimethylaniline

Based on the method by Lewis et al. (J. Org. Chem., 2018).

-

Preparation: Dissolve N,N-dimethylaniline (1.0 equiv) in dichloromethane (DCM) and cool to 0°C.

-

Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise. Stir for 2 hours to form the N-oxide.

-

Workup: Wash with 10% K2CO3 to remove benzoic acid byproduct. Dry organic layer over Na2SO4 and concentrate.

-

Halogenation: Redissolve the N-oxide in DCM and cool to -78°C.

-

Reagent Addition: Add thionyl chloride (SOCl2, 1.1 equiv) dropwise. The reaction proceeds via an intramolecular rearrangement.

-

Quench: After 1 hour, quench with saturated NaHCO3. Extract with DCM.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ortho-chloro product.

Reactivity & Functionalization: The "Ladder of Reactivity"

The primary utility of mixed halogenated anilines lies in their ability to undergo site-selective Palladium-catalyzed cross-coupling. The reactivity order is strictly I > Br > Cl >> F .

Strategic Logic: Orthogonal Coupling

In a molecule like 2-bromo-4-chloroaniline , a Suzuki-Miyaura coupling will occur exclusively at the C-Br bond (position 2) under standard conditions, leaving the C-Cl bond (position 4) available for a subsequent reaction.

Reactivity Hierarchy Diagram:

Caption: Figure 2. Sequential functionalization strategy leveraging the reactivity difference between C-Br and C-Cl bonds.

Protocol: Site-Selective Suzuki Coupling (C-Br Activation)

-

Charge: To a reaction vial, add 2-bromo-4-chloroaniline (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (3 mol%).

-

Solvent: Add degassed 1,4-dioxane (5 mL) and 2M aqueous Na2CO3 (2 mL).

-

Reaction: Heat to 60°C under Argon for 4-6 hours. Note: Keeping the temperature below 80°C prevents activation of the C-Cl bond.

-

Workup: Cool, dilute with EtOAc, wash with brine, and concentrate.

-

Outcome: >95% selectivity for substitution at the 2-position.

Safety & Toxicology

Halogenated anilines are potent toxicants. Beyond standard acute toxicity, they undergo metabolic activation in the liver (Cytochrome P450), leading to reactive intermediates that can cause methemoglobinemia (blue baby syndrome) and genotoxicity.

Metabolic Activation Diagram:

Caption: Figure 3. Metabolic pathway leading to toxic nitroso intermediates. Fluorination at the para-position can block this pathway, improving safety profiles.

Handling Requirements:

-

PPE: Nitrile gloves are often insufficient for long exposure; use laminated film gloves (e.g., Silver Shield) for prolonged handling.

-

Storage: Store under inert gas (Argon) in the dark. Halogenated anilines are light-sensitive and can polymerize or oxidize to form dark tar-like impurities.

References

-

BenchChem. (2025).[2] Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline. Retrieved from

-

Lewis, A. et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry, 83(18), 11359-11368. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from

-

Thermo Fisher Scientific. (2025). Product Specification: 2-Bromo-4-chloroaniline. Retrieved from [3]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-5-chloroaniline. Retrieved from

Sources

Technical Guide: 6-Chloro-2,4-dibromo-3-fluoroaniline

This guide details the technical specifications, synthetic pathways, and characterization protocols for 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0).[1]

CAS: 1823495-88-0 | Formula: C₆H₃Br₂ClFN | M.W.: 303.36 g/mol [1]

Executive Summary

6-Chloro-2,4-dibromo-3-fluoroaniline is a highly functionalized tetra-substituted aniline derivative.[1] Its structure features a unique array of halogen atoms (fluorine, chlorine, and two bromines) positioned around an amino core.[2] This specific substitution pattern makes it a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly where halogen bonding and metabolic stability (via fluorine) are required.[2]

The compound is synthesized through a sequence of regioselective electrophilic aromatic substitutions (SEAr), exploiting the directing effects of the amino and fluoro groups.[2]

Chemical Identity & Properties

Physicochemical Data

| Property | Specification |

| IUPAC Name | 6-Chloro-2,4-dibromo-3-fluoroaniline |

| CAS Number | 1823495-88-0 |

| Molecular Structure | Aniline core with Br(2,4), F(3), Cl(6) |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 54–58 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~2.0–2.5 (Electron-withdrawing halogens significantly reduce basicity) |

Structural Analysis

The molecule possesses only one aromatic proton at position C5 .[2]

Synthesis & Manufacturing Protocol

The synthesis requires precise control over regioselectivity.[2] Direct halogenation of 3-fluoroaniline yields mixtures; therefore, a stepwise approach is mandatory to ensure the chlorine atom is installed at the C6 position before the bromine atoms occupy C2 and C4.[2]

Reaction Pathway Diagram

Caption: Stepwise synthetic route prioritizing the isolation of the 6-chloro isomer prior to exhaustive bromination.

Detailed Protocol

Step 1: Regioselective Chlorination

Objective: Install the chlorine atom at C6.[2]

-

Reagents: 3-Fluoroaniline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).[1][2]

-

Solvent: Acetonitrile (ACN).[2]

-

Procedure:

-

Dissolve 3-fluoroaniline in ACN (0.5 M).[2]

-

Add NCS portion-wise at 0°C to minimize polysubstitution.[2]

-

Warm to reflux (80°C) for 4 hours.

-

Critical Step: The reaction produces a mixture of 4-chloro (major) and 6-chloro (minor) isomers.[2]

-

Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Isolate the 6-chloro-3-fluoroaniline fraction.[1]

-

Step 2: Exhaustive Bromination

Objective: Brominate the remaining activated positions (C2 and C4).[2]

-

Reagents: 6-Chloro-3-fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq).[1]

-

Solvent: DMF (Dimethylformamide).[2]

-

Procedure:

-

Dissolve the isolated 6-chloro intermediate in DMF (0.2 M).

-

Cool to 0°C.

-

Add NBS (2.2 eq) slowly over 30 minutes. The amino group (C1) and fluoro group (C3) cooperatively activate C2 and C4.[2]

-

Stir at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into ice-water. The product will precipitate.[2][4]

-

Filter, wash with water, and recrystallize from Ethanol/Water.[2]

-

Analytical Characterization

Trustworthiness in synthesis is verified by specific spectral fingerprints.[2]

1H NMR Expectations (DMSO-d6)

-

Aromatic Region: A single doublet or doublet-of-doublets around 7.6–7.8 ppm .[1]

-

Amine Region: Broad singlet at 5.5–6.0 ppm (2H, -NH₂).[2]

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Molecular Ion: m/z 303 (based on

and -

Isotope Pattern: The presence of one Cl and two Br atoms creates a distinct "cluster" pattern:

Reactivity & Applications

This scaffold is primarily used as a "coupling partner" in medicinal chemistry.[2]

Reactivity Map

Caption: Functionalization pathways. The C4-Bromine is sterically more accessible than C2, allowing selective cross-coupling.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[2][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

-

PubChem. Compound Summary: 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS 1823495-88-0).[1][6] National Library of Medicine.[2][7] Available at: [Link][2][7][8]

-

Ghorpade, P. V., et al. (2018).[2][3] Regioselective Halogenation of Anilines.[2] Journal of Organic Chemistry, 83(14), 7388-7397.[1][2][3] (Cited for general halogenation protocols of anilines).[2][4]

Sources

- 1. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 5. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aaronchem.com [aaronchem.com]

- 7. NC4=C(C=C(C=C4Cl)C3=NCCN2[N+]([O-])=C1C=C(OC)C=CC1=C23)Cl | C17H14Cl2N4O2 | CID 25102388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Accessing PubChem through PUG-REST: Part III — IUPAC FAIR Chemistry Cookbook [iupac.github.io]

Engineering Efficacy: A Technical Guide to Novel Fluorinated Aniline Scaffolds

The following technical guide details the strategic application, synthesis, and optimization of novel fluorinated aniline scaffolds in medicinal chemistry.

Executive Summary: The Fluorine Imperative

In modern drug discovery, the aniline moiety is a privileged pharmacophore, serving as a critical hydrogen bond donor/acceptor in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, "naked" anilines often suffer from rapid metabolic clearance (N-acetylation, oxidation) and potential toxicity (quinone-imine formation).

Fluorination transforms this scaffold. It is not merely a "hydrogen replacement" but a fundamental re-engineering of the molecule’s electronic and steric landscape. This guide focuses on novel fluorinated aniline scaffolds —specifically Pentafluorosulfanyl (SF₅) anilines and Ortho-fluorinated biaryls —providing the rationale and protocols necessary to deploy them effectively.

Core Value Proposition

-

Metabolic Armor: Fluorine blocks P450 oxidation sites and reduces electron density on the nitrogen, suppressing toxic metabolite formation.

-

Conformational Locking: Ortho-fluorine atoms induce specific torsion angles, locking bioactive conformations (the "Ortho-Effect").

-

Lipophilicity Modulation: Strategic fluorination tunes LogP/LogD, facilitating membrane permeability without sacrificing solubility to the same extent as chlorination.

Physicochemical Rationale & Scaffold Selection

The "Super-Trifluoromethyl": Pentafluorosulfanyl (SF₅) Anilines

The SF₅ group is often termed "super-trifluoromethyl" due to its higher electronegativity, greater lipophilicity, and significant steric bulk (similar to a tert-butyl group).

| Property | CF₃ Group | SF₅ Group | Impact on Aniline |

| Electronegativity (Pauling) | ~3.5 | ~3.65 | Drastically lowers pKa of NH₂; reduces H-bond acceptor capability. |

| Volume (ų) | ~40 | ~110 | Steric bulk blocks metabolic access to adjacent positions. |

| Lipophilicity ( | 0.88 | 1.51 | Increases membrane permeability; enhances hydrophobic pocket binding. |

| Geometry | Tetrahedral | Octahedral | Unique square-pyramidal geometry creates novel vector interactions. |

Application: Use SF₅-anilines when you need to fill a large hydrophobic pocket (e.g., kinase back-cleft) while simultaneously deactivating the aniline nitrogen to prevent oxidation.

The Ortho-Fluoro Effect

Placing a fluorine atom ortho to the aniline nitrogen creates a specific dipole-dipole interaction and steric clash that modulates the C(aryl)-N bond rotation.

-

Planarization: In some contexts, intramolecular H-bonding (N-H...F) can planarize the system.

-

Twisting: More commonly, the steric repulsion between the F lone pairs and the N-orbitals forces a twisted conformation, which can be critical for atropoisomeric selectivity (e.g., Sotorasib ).

Decision Logic: Selecting the Right Scaffold

The following Graphviz diagram illustrates the decision matrix for incorporating fluorinated anilines based on ADME/Tox liabilities.

Figure 1: Strategic decision tree for selecting fluorinated aniline scaffolds based on DMPK and potency requirements.

Synthetic Methodologies & Protocols

Synthesizing fluorinated anilines, particularly SF₅ derivatives or highly electron-deficient biaryls, presents a challenge: Nucleophilicity is severely compromised. Standard SNAr or amide couplings often fail.

Protocol: Buchwald-Hartwig Amination of Electron-Deficient Fluorinated Anilines

Objective: Coupling a deactivated SF₅-aniline with an aryl halide. Challenge: The SF₅ group pulls electron density, making the amine a poor nucleophile for the Palladium center. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Reagents & Equipment[1][2][3]

-

Substrate: 4-(Pentafluorosulfanyl)aniline (1.0 eq)

-

Coupling Partner: Aryl Bromide/Chloride (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: BrettPhos (4-6 mol%)

-

Base: NaOtBu (1.4 eq) or Cs₂CO₃ (for base-sensitive substrates)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Solids Addition: Charge the vessel with Pd₂(dba)₃, BrettPhos, NaOtBu, and the solid SF₅-aniline. Note: If the aryl halide is solid, add it here.

-

Degassing: Evacuate and backfill with Argon three times. This is critical; oxygen poisons the electron-rich ligand.

-

Solvent & Liquids: Add anhydrous 1,4-Dioxane via syringe. If the aryl halide is liquid, add it now.

-

Pre-activation (Optional but recommended): Stir the catalyst/ligand/solvent mixture for 5 mins at RT to form the active Pd(0)-Ligand complex before adding substrates if yields are low.

-

Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

-

Optimization: If conversion is slow, raise temperature to 110°C or switch to tBuBrettPhos .

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

-

Purification: Flash column chromatography. Note: Fluorinated compounds often don't stain well with UV; use KMnO₄ or iodine stain if needed, or rely on ¹⁹F-NMR for fraction analysis.

Synthetic Pathway Visualization

The following diagram details the catalytic cycle, highlighting where the fluorinated electronics impact the reaction.

Figure 2: Catalytic cycle of Buchwald-Hartwig amination, highlighting the rate-limiting amine binding step for fluorinated substrates.

Case Studies in Drug Development

Sotorasib (KRAS G12C Inhibitor)

Sotorasib (Lumakras) represents a pinnacle of fluorinated aniline engineering.

-

Structure: Contains a fluoro-hydroxyphenyl moiety and other fluorinated groups.[4]

-

Function: The specific substitution pattern, including the fluorine atoms, creates a restricted atropisomer that binds covalently to the C12 cysteine in the KRAS switch-II pocket.

-

Lesson: The fluorine is not just a metabolic blocker; it is a steric anchor that defines the molecule's 3D shape, enabling it to lock into a dynamic protein pocket.

Broflanilide (Insecticide/Medicinal Crossover)

While primarily an insecticide, Broflanilide illustrates the power of the meta-diamide SF₅-aniline scaffold.

-

Mechanism: GABA-gated chloride channel allosteric modulator.

-

SF₅ Role: The SF₅ group provides the necessary lipophilicity to cross biological membranes and the specific geometry to interact with the channel pore, a property that a simple CF₃ group could not replicate with the same efficacy.

Safety & Handling of Fluorinated Intermediates[5]

-

Volatility: Low molecular weight fluorinated anilines can be surprisingly volatile. Avoid high-vacuum drying for extended periods.

-

Skin Absorption: Many fluorinated anilines are highly lipophilic and penetrate skin rapidly. Double-gloving (Nitrile) is mandatory.

-

NMR Verification: Always use ¹⁹F-NMR (typically -60 to -250 ppm) to track reactions. It is often cleaner and more diagnostic than ¹H-NMR for reaction monitoring.

References

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health (PMC). [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline from 2-chloro-5-fluoroaniline

Application Note & Protocol: Synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline

I. Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are cornerstone building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of halogen substituents on the aniline ring imparts unique physicochemical properties that can profoundly influence the biological activity and material characteristics of the final products. The target molecule, 2,4-Dibromo-6-chloro-3-fluoroaniline, is a highly functionalized aniline with a precise substitution pattern that makes it a valuable precursor for complex molecular architectures.

This document provides a comprehensive guide to the synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline, starting from 2-chloro-5-fluoroaniline. The core transformation is achieved through a direct electrophilic dibromination reaction. It is important to note that predicting the precise regioselectivity of halogenation on a poly-substituted ring can be complex, influenced by both electronic and steric factors. The protocol described herein is based on established principles of electrophilic aromatic substitution on anilines, optimized for yield and purity.

This guide is intended for researchers, chemists, and process development scientists. It details the underlying reaction mechanism, provides a step-by-step laboratory protocol, outlines critical safety procedures, and describes methods for the characterization and quality control of the final product.

II. Reaction Mechanism and Strategic Considerations

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The aniline starting material is highly activated towards electrophiles due to the strong electron-donating nature of the amino (-NH₂) group.

Causality behind Experimental Choices:

-

Activating and Directing Effects: The amino group is a powerful activating, ortho, para-director. The chlorine and fluorine atoms are deactivating but are also ortho, para-directing. The regiochemical outcome of the bromination is overwhelmingly controlled by the strongly activating amino group, which directs the incoming bromine electrophiles to the positions ortho and para to it.

-

Choice of Brominating Agent: Molecular bromine (Br₂) is an effective and common brominating agent for activated aromatic rings like anilines. The reaction is often performed in a polar protic solvent like acetic acid, which can moderate the reactivity of the aniline by partial protonation and effectively solvate the reaction intermediates.[2][3] An alternative, greener approach involves using a bromide-bromate salt mixture in an aqueous acidic medium, which generates bromine in situ.[4]

-

Temperature Control: The bromination of anilines is a highly exothermic process. Maintaining a low temperature (0–5 °C) during the addition of bromine is critical to prevent over-bromination (i.e., the formation of tribromo- species) and to minimize the formation of undesired side products.[5]

Reaction Scheme:

Caption: Overall reaction for the dibromination of 2-chloro-5-fluoroaniline.

III. Detailed Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations involving bromine must be conducted in a certified chemical fume hood.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-chloro-5-fluoroaniline | ≥98% | Sigma-Aldrich, etc. |

| Bromine (Br₂) | Reagent Grade | Sigma-Aldrich, etc. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific, etc. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | |

| Ethanol | Reagent Grade | |

| Deionized Water | ||

| 500 mL Three-neck round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Thermometer | ||

| Ice bath | ||

| Büchner funnel and filter flask |

Step-by-Step Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

-

Dissolution of Starting Material: Charge the flask with 2-chloro-5-fluoroaniline (10.0 g, 68.7 mmol). Add 150 mL of glacial acetic acid and stir the mixture until the aniline is completely dissolved. Cool the solution to 0–5 °C.

-

Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (24.2 g, 7.8 mL, 151.1 mmol, 2.2 eq) in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care under a fume hood.[6][7][8]

-

Bromination: Slowly add the bromine solution dropwise to the stirred aniline solution over a period of 60–90 minutes. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. A precipitate may form during the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2–3 hours to ensure the reaction goes to completion.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 800 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Neutralization and Isolation: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual acid and inorganic salts. Allow the product to air-dry on the filter, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

IV. Data Summary and Characterization

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2-chloro-5-fluoroaniline |

| Molecular Weight ( g/mol ) | 145.57 |

| Amount (g) | 10.0 |

| Moles (mmol) | 68.7 |

| Brominating Agent | Bromine (Br₂) |

| Molecular Weight ( g/mol ) | 159.81 |

| Equivalents | 2.2 |

| Moles (mmol) | 151.1 |

| Expected Product | 2,4-Dibromo-6-chloro-3-fluoroaniline |

| Molecular Weight ( g/mol ) | 303.37 |

| Theoretical Yield (g) | 20.84 |

| Appearance | Off-white to pale brown solid |

Analytical Characterization:

The identity and purity of the synthesized 2,4-Dibromo-6-chloro-3-fluoroaniline must be confirmed using a combination of spectroscopic and chromatographic methods.

-

¹H NMR Spectroscopy: To confirm the aromatic proton signals and their coupling patterns, which will be indicative of the substitution pattern.

-

¹³C and ¹⁹F NMR Spectroscopy: To further confirm the carbon framework and the position of the fluorine atom.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product via the molecular ion peak and to identify any potential impurities. A standard protocol would involve a capillary column (e.g., DB-5ms) with a temperature ramp from 80 °C to 280 °C.[9][10]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water.[11]

-

Melting Point: A sharp melting point range is indicative of high purity.

V. Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

VI. Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6][8]

-

Ventilation: All operations must be performed in a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6][8]

-

Bromine (Br₂):

-

Hazards: Extremely corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[7][8][12] It is also very toxic to aquatic life.[12]

-

Handling: Handle liquid bromine with extreme care. Ensure containers are opened and closed carefully to prevent leaks.[8]

-

Spill Response: In case of a small spill, neutralize with a solution of sodium thiosulfate or solid sodium carbonate.[7] For larger spills, evacuate the area and follow emergency procedures.

-

-

Halogenated Anilines: These compounds are generally considered toxic and can be harmful if swallowed or absorbed through the skin.[13] Avoid direct contact and inhalation of dust.

-

Acids and Solvents: Glacial acetic acid is corrosive and can cause burns. Handle with care.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[12] Do not pour waste down the drain.

By following this detailed protocol and adhering to all safety guidelines, researchers can effectively synthesize 2,4-Dibromo-6-chloro-3-fluoroaniline for further application in research and development.

VII. References

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

-

CLEAPSS. (2022). Student safety sheets 55 Bromine.

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.

-

Organic Syntheses Procedure. 2,6-DIBROMOANILINE AND 2,6-DICHLOROANILINE.

-

Carl ROTH. Safety Data Sheet: Bromine.

-

Sigma-Aldrich. 2-Bromo-4-Chloro-5-fluoroaniline | 120694-11-3.

-

Tata Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

-

Guidechem. 2-Bromo-5-chloro-4-fluoroaniline 85462-59-5 wiki.

-

Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.

-

BLD Pharm. 1269233-61-5|3-Bromo-2-chloro-5-fluoroaniline hydrochloride.

-

ChemicalBook. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis.

-

ChemScene. 1297540-69-2 | 4-Bromo-3-chloro-5-fluoroaniline.

-

BenchChem. Establishing Analytical Standards for 6-Bromo-2,3,4-trifluoroaniline and Related Compounds: A Comparative Guide.

-

BenchChem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

-

Google Patents. EP0913381B1 - Method for purifying a bromine compound.

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

-

Google Patents. EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

CymitQuimica. CAS 874-18-0: 2,4-Dibromo-6-chloroaniline.

-

Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Pappula, V., & Adimurthy, S. (2017). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 7(57), 35973-35978.

-

WIPO Patentscope. CN116063184 - Preparation method of 2-bromo-6-fluoroaniline.

-

Google Patents. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

SIELC Technologies. (2018, February 16). 2,4,6-Tribromoaniline.

-

MilliporeSigma. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9.

-

ChemScene. 6-Bromo-3-chloro-2,4-difluoroaniline.

Sources

- 1. CAS 874-18-0: 2,4-Dibromo-6-chloroaniline | CymitQuimica [cymitquimica.com]

- 2. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 3. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dollycorporation.com [dollycorporation.com]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

- 8. carlroth.com [carlroth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epa.gov [epa.gov]

- 11. 2,4,6-Tribromoaniline | SIELC Technologies [sielc.com]

- 12. tatachemicals.com [tatachemicals.com]

- 13. 2-Bromo-4-Chloro-5-fluoroaniline | 120694-11-3 [sigmaaldrich.com]

Suzuki coupling conditions for 2,4-Dibromo-6-chloro-3-fluoroaniline

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-6-chloro-3-fluoroaniline

Executive Summary

This guide details the protocols for the site-selective arylation of 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS 1000573-39-6) . This scaffold is a high-value building block in kinase inhibitor discovery due to its dense functionalization.

Key Technical Insight: The molecule presents a classic "selectivity ladder."

-

C4-Bromine: Most reactive (Sterically accessible, electronically activated).

-

C2-Bromine: Secondary reactivity (Sterically hindered by ortho-

and ortho- -

C6-Chlorine: Least reactive (Requires specialized ligands/forcing conditions; generally inert under standard Suzuki protocols).

This guide provides a C4-Selective Mono-Coupling Protocol (primary workflow) and strategies for sequential functionalization.

Substrate Analysis & Mechanistic Rationale

Before beginning wet chemistry, understanding the steric and electronic landscape is vital for success.

-

1-Amino (

): Strong Electron Donating Group (EDG). Can poison Pd catalysts via coordination.[1] Recommendation: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protect as acetamide if conversion is low. -

2-Bromo: High Steric Impediment. It is "sandwiched" between the amine (Pos 1) and the fluorine (Pos 3). Oxidative addition here is kinetically slow.

-

3-Fluoro: Small atomic radius, but contributes to the steric wall at C2.

-

4-Bromo: Primary Reactive Site. Flanked by Fluorine (Pos 3) and Hydrogen (Pos 5). The C5-H pocket allows the bulky Pd-Ligand complex to approach.

-

6-Chloro: Generally inert under standard Suzuki conditions (

selectivity), serving as a latent handle for late-stage diversification.

Reaction Pathway Diagram

Figure 1: Kinetic pathway favoring C4-arylation due to steric gating at C2.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation (Recommended)

Objective: Couple aryl boronic acid exclusively at the C4 position while retaining the C2-Br and C6-Cl.

Reagents:

-

Substrate: 2,4-Dibromo-6-chloro-3-fluoroaniline (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Ferrocenyl ligand provides excellent stability and steric bulk to enhance C4 selectivity.

-

Base: Na2CO3 (2.0 M aq, 2.5 equiv) — Mild base prevents over-reaction.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the aniline substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

-